molecular formula C12H8ClN3O B11865788 2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine

2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine

Cat. No.: B11865788
M. Wt: 245.66 g/mol
InChI Key: OLEJTLZAVXJWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring, followed by chlorination to introduce the chloropyridine group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C12H8ClN3O/c1-7-2-3-10-11(15-7)16-12(17-10)8-4-5-14-6-9(8)13/h2-6H,1H3

InChI Key

OLEJTLZAVXJWAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)C3=C(C=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.